molecular formula C18H24O5 B14651605 2-Hydroxyethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene CAS No. 41529-32-2

2-Hydroxyethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene

Cat. No.: B14651605
CAS No.: 41529-32-2
M. Wt: 320.4 g/mol
InChI Key: CDDADWWXXJGGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyethyl prop-2-enoate, methyl 2-methylprop-2-enoate, and styrene are three distinct chemical compounds that are often used in various industrial and scientific applications. These compounds are known for their unique chemical properties and reactivity, making them valuable in the synthesis of polymers, coatings, and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • 2-Hydroxyethyl prop-2-enoate

      Synthesis: This compound can be synthesized by the reaction of methacrylic acid with ethylene oxide.

      Reaction Conditions: The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

  • Methyl 2-methylprop-2-enoate

      Synthesis: This compound is commonly produced by the esterification of methacrylic acid with methanol.

      Reaction Conditions: The reaction is conducted at elevated temperatures to drive the esterification process to completion.

  • Styrene

      Synthesis: Styrene is primarily produced by the dehydrogenation of ethylbenzene.

      Reaction Conditions: The dehydrogenation reaction is carried out at high temperatures (around 600-650°C) and low pressures to achieve optimal conversion rates.

Chemical Reactions Analysis

Types of Reactions

  • 2-Hydroxyethyl prop-2-enoate

      Reactions: This compound undergoes polymerization reactions to form poly(2-hydroxyethyl methacrylate) (PHEMA).

      Reagents and Conditions: Common reagents include initiators like benzoyl peroxide for polymerization and acid catalysts for esterification.

      Products: Major products include PHEMA and various esters.

  • Methyl 2-methylprop-2-enoate

      Reactions: This compound is known for its polymerization reactions, forming polymethyl methacrylate (PMMA).

      Reagents and Conditions: Polymerization is typically initiated by free radicals, while hydrolysis requires acidic or basic conditions.

      Products: Major products include PMMA and methacrylic acid.

  • Styrene

      Reactions: Styrene undergoes polymerization to form polystyrene.

      Reagents and Conditions: Polymerization is initiated by free radicals or anionic initiators.

      Products: Major products include polystyrene and various copolymers.

Scientific Research Applications

Properties

CAS No.

41529-32-2

Molecular Formula

C18H24O5

Molecular Weight

320.4 g/mol

IUPAC Name

2-hydroxyethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene

InChI

InChI=1S/C8H8.C5H8O3.C5H8O2/c1-2-8-6-4-3-5-7-8;1-2-5(7)8-4-3-6;1-4(2)5(6)7-3/h2-7H,1H2;2,6H,1,3-4H2;1H2,2-3H3

InChI Key

CDDADWWXXJGGHS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC.C=CC1=CC=CC=C1.C=CC(=O)OCCO

Related CAS

41529-32-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.